N-hexyl-4-methoxybenzenesulfonamide
Description
N-Hexyl-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a hexyl alkyl chain attached to the sulfonamide nitrogen and a methoxy substituent at the para position of the benzene ring.
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-hexyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-3-4-5-6-11-14-18(15,16)13-9-7-12(17-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
InChI Key |
VAFJPOXGCNNOHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group and the hexyl chain can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution can result in various substituted sulfonamides .
Scientific Research Applications
N-hexyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly as a ligand in the design of HIV protease inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of various agrochemicals used in pest control.
Dyestuff: It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-hexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a ligand in HIV protease inhibitors, it binds to the active site of the protease enzyme, inhibiting its activity and preventing the replication of the virus . The compound’s sulfonamide group can also interact with other biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
The following analysis compares N-hexyl-4-methoxybenzenesulfonamide to structurally related sulfonamides, focusing on substituent effects, physical properties, and spectroscopic data.
Substituent Effects on Physicochemical Properties
Key Observations :
- Alkyl vs. Aryl Chains : The hexyl group in the target compound likely increases lipophilicity compared to cyclohexyl () or aromatic substituents (), affecting solubility and bioavailability.
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (electron-donating) may reduce reactivity compared to chloro-substituted analogs (), which exhibit higher polarity and melting points .
Spectroscopic Data Comparison
Key Observations :
- Methoxy Group Signature : The OCH₃ proton resonance consistently appears at ~3.7–3.8 ppm in ¹H NMR across analogs ().
- Sulfonamide IR Peaks : S=O stretches at 1130–1320 cm⁻¹ confirm sulfonamide identity ().
Key Observations :
- Hexyl vs. Cyclohexyl Synthesis : Introducing a hexyl chain would likely require alkylation of 4-methoxybenzenesulfonyl chloride with hexylamine, analogous to methods in (benzyl chloride reaction).
- Heteroaryl Derivatives : Compounds with imidazolyl or thioxo groups () necessitate multi-step reactions, contrasting with simpler alkyl/aryl sulfonamides .
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